molecular formula C6H12ClNO3 B2548467 (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans CAS No. 1820574-21-7

(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans

Cat. No. B2548467
CAS RN: 1820574-21-7
M. Wt: 181.62
InChI Key: MXADEJLMYVKMKS-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, have been explored for their impact on microbial fermentation processes. These acids can inhibit microbial growth at concentrations lower than those desired for industrial yields. Understanding the mechanisms behind this inhibition can aid in developing strategies to increase microbial tolerance and improve fermentation efficiency. Key effects include damage to the cell membrane and a decrease in internal microbial pH. Strategies to increase tolerance involve modifications to cell membrane properties and the utilization of exporters to expel toxic compounds from the cell (Jarboe et al., 2013).

Biotechnological Production and Valorization

Muconic acid isomers, including trans,trans-muconic acid (a structural analogue to certain carboxylic acids), have been recognized for their potential as platform chemicals for biobased economy. Their valorization into value-added chemicals such as adipic or terephthalic acids and polymers showcases the broad applicability of carboxylic acids in producing sustainable materials. Research into efficient biotechnological production and chemical conversion methods is vital for integrating these acids into the value chain of biobased products (Khalil et al., 2020).

Liquid-Liquid Extraction (LLX) Technologies

The extraction of carboxylic acids from aqueous streams using liquid-liquid extraction (LLX) technologies is crucial for recovering these compounds from fermentation broths. Innovations in solvent development, including the use of ionic liquids and other novel solvents, aim to enhance the efficiency and economic feasibility of carboxylic acid recovery. These advancements are essential for the sustainable production of bio-based plastics and other materials from renewable resources (Sprakel & Schuur, 2019).

Antioxidant and Biological Activities

Natural carboxylic acids derived from plants, such as benzoic and cinnamic acids, exhibit significant antioxidant, antimicrobial, and cytotoxic activities. These properties are influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds. Understanding these structure-activity relationships can guide the development of new pharmaceuticals and functional foods with enhanced health benefits (Godlewska-Żyłkiewicz et al., 2020).

Applications in Acidizing Operations

Organic acids, including specific carboxylic acids, have been evaluated for their roles in acidizing operations for enhancing oil and gas recovery. These acids offer advantages such as lower corrosion rates and better penetration compared to traditional hydrochloric acid. Research into the use of organic acids in formation damage removal and dissolution highlights the potential for improving the efficiency and environmental footprint of acidizing operations (Alhamad et al., 2020).

properties

IUPAC Name

(3S,6S)-6-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXADEJLMYVKMKS-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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